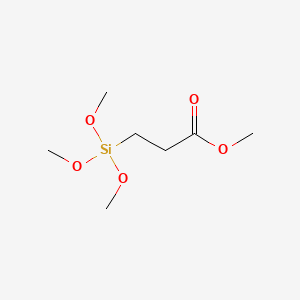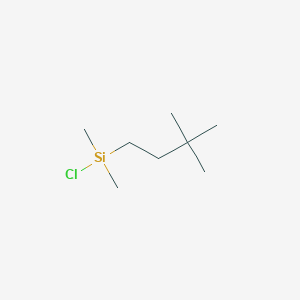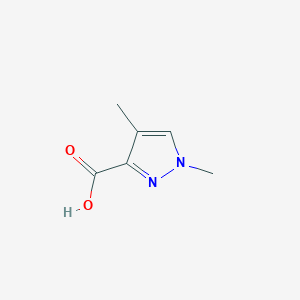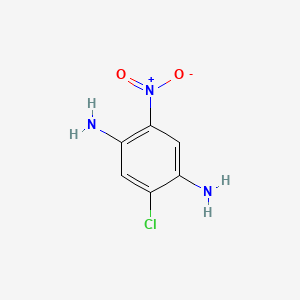
2-(Carbomethoxy)ethyltrimethoxysilane
Übersicht
Beschreibung
2-(Carbomethoxy)ethyltrimethoxysilane, also known as Methyl (3-trimethoxysilylpropionate), is a chemical compound with the molecular formula C7H16O5Si . It has a molecular weight of 208.29 g/mol . This compound is typically used in research and development .
Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The exact molecular structure would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis
2-(Carbomethoxy)ethyltrimethoxysilane has a molecular weight of 208.29 g/mol . It has a boiling point of 75°C at 1.5 mmHg, a density of 1.069 g/mL, and a refractive index of 1.410 at 20°C . The compound is a liquid in its physical state .Wissenschaftliche Forschungsanwendungen
Application in Nanotechnology
- Specific Scientific Field: Nanotechnology .
- Summary of the Application: “2-(Carbomethoxy)ethyltrimethoxysilane” has been used in the modification of Cellulose Nanocrystals (CNCs). CNCs are an excellent nanomaterial for synthesizing advanced materials .
- Methods of Application: The modification process involves using “2-(Carbomethoxy)ethyltrimethoxysilane” to surface modify CNCs. This is done via hydrogen bonding and Si-O-C covalent bonds .
- Results or Outcomes: The modified CNCs display properties that greatly differ from those of regular cellulosic fibers, enabling them to extend more widespread applications .
However, it’s worth noting that silane coupling agents like “2-(Carbomethoxy)ethyltrimethoxysilane” are generally used in a variety of fields, including coatings, adhesives, sealants, and elastomers . They can be used to modify the surface properties of various materials, improving their compatibility with other substances .
Application in Polymer Reinforcement
- Specific Scientific Field: Polymer Science .
- Summary of the Application: “2-(Carbomethoxy)ethyltrimethoxysilane” has been used in the functionalization of Cellulose Nanocrystals (CNCs) in Choline Lactate Ionic Liquid . This process improves the compatibility of CNCs with hydrophobic polymer matrices, making them suitable for use in polymer reinforcement .
- Methods of Application: The functionalization process involves using “2-(Carbomethoxy)ethyltrimethoxysilane” to modify the surface of CNCs in a choline lactate ionic liquid medium . This modification is achieved through hydrogen bonding and Si-O-C covalent bonds .
- Results or Outcomes: The functionalized CNCs display improved compatibility with hydrophobic polymer matrices, which can enhance the mechanical properties of the resulting composite materials .
Application in Coatings, Adhesives, Sealants, and Elastomers
- Specific Scientific Field: Material Science .
- Summary of the Application: Silane coupling agents like “2-(Carbomethoxy)ethyltrimethoxysilane” are often used in the production of coatings, adhesives, sealants, and elastomers .
- Methods of Application: These agents can be used to modify the surface properties of various materials, improving their compatibility with other substances .
- Results or Outcomes: The use of “2-(Carbomethoxy)ethyltrimethoxysilane” can enhance the performance of coatings, adhesives, sealants, and elastomers by improving their adhesion, durability, and resistance to environmental factors .
Safety And Hazards
This compound is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), may cause respiratory irritation (Category 3), and may damage fertility or the unborn child (Category 1B) . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
methyl 3-trimethoxysilylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O5Si/c1-9-7(8)5-6-13(10-2,11-3)12-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLTZAGUXSAJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436653 | |
| Record name | AG-H-04390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbomethoxy)ethyltrimethoxysilane | |
CAS RN |
76301-00-3 | |
| Record name | AG-H-04390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbmethoxyethyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)


![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)








